molecular formula C12H15N3O2 B6963930 N-(1-carbamoylcyclopropyl)-4-ethylpyridine-2-carboxamide

N-(1-carbamoylcyclopropyl)-4-ethylpyridine-2-carboxamide

Cat. No.: B6963930
M. Wt: 233.27 g/mol
InChI Key: ITUMNAWWFWWUFA-UHFFFAOYSA-N
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Description

N-(1-carbamoylcyclopropyl)-4-ethylpyridine-2-carboxamide is an organic compound belonging to the class of benzamides This compound is characterized by the presence of a carboxamido substituent attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-carbamoylcyclopropyl)-4-ethylpyridine-2-carboxamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of cyanoacetamide derivatives. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of N-methylimidazole (NMI) can accelerate the synthesis process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: N-(1-carbamoylcyclopropyl)-4-ethylpyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in oxidative decarboxylation, generating carbamoyl radicals that can further add to unsaturated systems to form a broad range of amides .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means .

Major Products Formed: The major products formed from the reactions of this compound include urethanes, ureas, and thioureas . These products are of significant interest in various industrial and research applications.

Mechanism of Action

The mechanism of action of N-(1-carbamoylcyclopropyl)-4-ethylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can generate carbamoyl radicals through oxidative decarboxylation, which can then engage in diverse radical reactions . These radicals can add to electron-deficient systems, leading to the formation of various nitrogen-containing substrates. The compound’s ability to interact with corticosteroid 11-beta-dehydrogenase isozyme 1 suggests its potential role in modulating corticosteroid activity in humans .

Comparison with Similar Compounds

N-(1-carbamoylcyclopropyl)-4-ethylpyridine-2-carboxamide can be compared with other similar compounds, such as N-{1-[(1-carbamoylcyclopropyl)methyl]piperidin-4-yl}-N-cyclopropyl-4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]benzamide Both compounds belong to the class of benzamides and share similar structural featuresOther similar compounds include those containing pyrrolidine rings, which are widely used in medicinal chemistry for their biological activity .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in the synthesis of nitrogen-containing organic molecules. Further research into its mechanism of action and potential therapeutic applications could lead to new advancements in medicine and chemistry.

Properties

IUPAC Name

N-(1-carbamoylcyclopropyl)-4-ethylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-8-3-6-14-9(7-8)10(16)15-12(4-5-12)11(13)17/h3,6-7H,2,4-5H2,1H3,(H2,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUMNAWWFWWUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C(=O)NC2(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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